Cas no 2172542-96-8 (1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide)

1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
-
- 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- EN300-1593689
- 2172542-96-8
-
- インチ: 1S/C7H10N4O/c1-4-6(7(8)12)9-10-11(4)5-2-3-5/h5H,2-3H2,1H3,(H2,8,12)
- InChIKey: ZIBRUTICKVDOIM-UHFFFAOYSA-N
- ほほえんだ: O=C(C1=C(C)N(C2CC2)N=N1)N
計算された属性
- せいみつぶんしりょう: 166.08546096g/mol
- どういたいしつりょう: 166.08546096g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.2
- トポロジー分子極性表面積: 73.8Ų
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1593689-0.25g |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 0.25g |
$999.0 | 2023-06-04 | ||
Enamine | EN300-1593689-0.5g |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 0.5g |
$1043.0 | 2023-06-04 | ||
Enamine | EN300-1593689-1.0g |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 1g |
$1086.0 | 2023-06-04 | ||
Enamine | EN300-1593689-10000mg |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 10000mg |
$4667.0 | 2023-09-23 | ||
Enamine | EN300-1593689-250mg |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 250mg |
$999.0 | 2023-09-23 | ||
Enamine | EN300-1593689-2500mg |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 2500mg |
$2127.0 | 2023-09-23 | ||
Enamine | EN300-1593689-100mg |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 100mg |
$956.0 | 2023-09-23 | ||
Enamine | EN300-1593689-50mg |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 50mg |
$912.0 | 2023-09-23 | ||
Enamine | EN300-1593689-10.0g |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 10g |
$4667.0 | 2023-06-04 | ||
Enamine | EN300-1593689-0.1g |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide |
2172542-96-8 | 0.1g |
$956.0 | 2023-06-04 |
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide 関連文献
-
Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Jeff E. Prest,Sara J. Baldock,Peter R. Fielden,Nicholas J. Goddard,Bernard J. Treves Brown Analyst, 2002,127, 1413-1419
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
10. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
Related Articles
-
スペン60の特徴に関する研究が発表されました はじめに:スペン60とは何か? スペン60(Spem-60)は、近年注目を集めている医薬品候補化合物であり、その化学的特性と生物学的作用が研究されていま……May 20, 2025
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
Exploring the Potential of Gattefosse Fraxinus in Chemical and Biological Pharmaceutical Field Intr……May 20, 2025
-
医薬化学における有望なリード化合物の探求 はじめに 医薬化学は、科学と医学の交差点で、病気の治療や診断を改善するための新しい化合物を開発する重要な分野です。特に、リード化合物(lead compou……May 20, 2025
-
ミトクサン酸リツタルによる医薬品の開発とその効果化学生物医薬分野をテーマにした記事 はじめに ミトクサン酸リツタルは、近年注目を集めている医薬品開発における重要な化合物です。本稿では、ミトクサン……May 20, 2025
1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamideに関する追加情報
1-Cyclopropyl-5-Methyl-1H-1,2,3-Triazole-4-Carboxamide (CAS No. 2172542-96-8): A Comprehensive Overview
The compound 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide, with CAS registry number 2172542-96-8, is a versatile and intriguing molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazoles, which are widely recognized for their stability and reactivity in various chemical reactions. The molecule's structure incorporates a cyclopropyl group, a methyl substituent, and a carboxamide functional group, making it a unique candidate for exploring diverse chemical transformations and biological activities.
Recent studies have highlighted the potential of 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide as a promising scaffold for drug discovery. Its triazole core is known to exhibit significant biological activity, including anti-inflammatory, antifungal, and anticancer properties. Researchers have demonstrated that the compound's cyclopropyl group plays a crucial role in enhancing its pharmacokinetic profile, making it an attractive candidate for developing therapeutically relevant agents.
In terms of synthesis, 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide can be prepared through a variety of methods, including click chemistry approaches. The use of copper-catalyzed azide–alkyne cycloaddition (CuAAC) has been particularly effective in constructing the triazole ring with high efficiency and selectivity. This method not only simplifies the synthesis process but also allows for the incorporation of diverse substituents, enabling the exploration of structure–activity relationships (SAR) in detail.
The compound's carboxamide group is another key feature that contributes to its versatility. This functional group is known to enhance solubility and bioavailability, which are critical factors in drug design. Recent research has focused on modifying the carboxamide moiety to optimize these properties further while maintaining or enhancing biological activity. For instance, substituting the amide group with other functional groups has been shown to significantly alter the compound's pharmacodynamic properties.
One of the most exciting developments involving 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide is its application in targeted drug delivery systems. The molecule's ability to form stable conjugates with various biomolecules has made it a valuable tool in nanotechnology and biomedicine. Researchers have successfully utilized this compound as a linker in the development of antibody–drug conjugates (ADCs), which are designed to deliver therapeutic agents directly to cancer cells with high precision.
Moreover, 1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide has shown potential in agricultural applications. Its antifungal properties have been tested against various plant pathogens, demonstrating efficacy comparable to commercial fungicides. This suggests that the compound could be developed into an environmentally friendly alternative for crop protection.
In conclusion, 1-cyclopropyl-5-methyl-HH-, 3-triazole--carboxamide (CAS No. 2172542--96-) is a multifaceted compound with wide-ranging applications across multiple disciplines. Its unique structure and reactivity make it an invaluable tool for advancing chemical synthesis and drug discovery. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.
2172542-96-8 (1-cyclopropyl-5-methyl-1H-1,2,3-triazole-4-carboxamide) 関連製品
- 650628-53-8(1-(4-methoxyphenyl)-1H-pyrazolo3,4-dpyrimidin-4-ol)
- 1214389-00-0(2-Chloro-5-(4-fluorophenyl)pyridin-3-amine)
- 1261968-52-8(2-Methyl-3-(3-methylsulfonylaminophenyl)benzoic acid)
- 1213700-58-3((2S)-2-amino-2-(2,5-dimethylthiophen-3-yl)ethan-1-ol)
- 1706431-64-2(2-Bromo-N,N-dimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-4-amine)
- 2344681-32-7(6-Bromo-1H-benzimidazole-2-carbothioamide)
- 2901065-72-1(5-Bromo-2-fluoro-3-(2-hydroxypropan-2-yl)benZaldehyde)
- 1270367-57-1(tert-butyl N-2-amino-2-(4-ethylphenyl)ethylcarbamate)
- 197781-21-8(5-methyloxolan-3-amine)
- 1104637-43-5(n-Butylboronic acid MIDA ester)




